A Comprehensive Technical Guide to the Biological Targets of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic Acid and Its Analogs
A Comprehensive Technical Guide to the Biological Targets of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The sulfamoylbenzoic acid scaffold represents a privileged structure in medicinal chemistry, demonstrating a diverse range of pharmacological activities. This in-depth technical guide provides a comprehensive literature review of the potential biological targets of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid and its structural analogs. While specific data on the title compound is limited, this guide synthesizes current knowledge on the broader class of sulfamoylbenzoic acid derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols required for their evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of this chemical space for therapeutic innovation.
Introduction: The Therapeutic Potential of the Sulfamoylbenzoic Acid Scaffold
The sulfamoylbenzoic acid moiety is a key pharmacophore found in a variety of clinically significant drugs and investigational agents. Its synthetic tractability and ability to interact with a wide array of biological targets have made it a focal point of drug discovery efforts. Derivatives of this scaffold have been shown to modulate the activity of enzymes and receptors implicated in a range of pathologies, including cardiovascular diseases, inflammation, and cancer.
This guide will focus on three primary biological targets that have been identified for sulfamoylbenzoic acid derivatives:
-
Human Ectonucleoside Triphosphate Diphosphohydrolases (h-NTPDases): These enzymes play a crucial role in regulating purinergic signaling and are implicated in thrombosis and inflammation.
-
Lysophosphatidic Acid Receptor 2 (LPA₂): A G protein-coupled receptor (GPCR) involved in cell survival and proliferation, making it an attractive target for oncology and regenerative medicine.
-
P2Y₁₄ Receptor (P2Y₁₄R): Another GPCR that is a key player in inflammatory and immune responses.
For each of these targets, we will delve into the mechanistic details of their interaction with sulfamoylbenzoic acid derivatives, explore the structure-activity relationships that govern their potency and selectivity, and provide detailed, field-proven experimental protocols for their investigation.
Target I: Human Ectonucleoside Triphosphate Diphosphohydrolases (h-NTPDases)
Background
Human Ectonucleoside Triphosphate Diphosphohydrolases (h-NTPDases) are a family of cell surface enzymes that hydrolyze extracellular nucleoside tri- and diphosphates.[1][2] By regulating the concentration of signaling molecules like ATP and ADP, they play a critical role in purinergic signaling, which is involved in a multitude of physiological processes including neurotransmission, immune responses, and hemostasis.[2] Dysregulation of h-NTPDase activity has been linked to various pathological conditions, making them a compelling target for therapeutic intervention.[3]
Mechanism of Action: Inhibition of Nucleotide Hydrolysis
Sulfamoylbenzoic acid derivatives have emerged as potent and selective inhibitors of several h-NTPDase isoforms.[4] The primary mechanism of action is the competitive inhibition of the enzyme's active site, preventing the hydrolysis of ATP and ADP. This leads to an accumulation of extracellular ATP and ADP, which can modulate the activity of P2 receptors and influence downstream signaling cascades.
Molecular docking studies suggest that sulfamoylbenzoic acid derivatives bind within the catalytic site of h-NTPDases, forming key interactions with amino acid residues.[5][6] These interactions often involve hydrogen bonding with the sulfamoyl and carboxyl groups, as well as hydrophobic interactions with the aromatic rings of the scaffold.
Structure-Activity Relationships (SAR)
The inhibitory potency and isoform selectivity of sulfamoylbenzamide derivatives against h-NTPDases are significantly influenced by the nature of the substituents on both the sulfamoyl and benzamide moieties.[7]
-
Substitution on the Sulfamoyl Nitrogen: Small, cyclic substituents such as a cyclopropyl group on the sulfamoyl nitrogen have been shown to confer potent inhibitory activity.[7] While direct data on an oxolan-2-ylmethyl substituent is not available, its cyclic ether structure suggests it could occupy a similar binding pocket.
-
Substitution on the Benzamide Nitrogen: Aromatic rings, particularly those with halogen substitutions, on the benzamide nitrogen can enhance inhibitory potency.[7]
-
Substitution on the Benzoic Acid Ring: The presence of electron-withdrawing groups, such as chlorine, on the benzoic acid ring can also contribute to increased inhibitory activity.[8]
Experimental Protocols
The synthesis of sulfamoylbenzoic acid derivatives is typically achieved through a multi-step process:[3][9]
-
Chlorosulfonylation of Benzoic Acid: A substituted benzoic acid is reacted with chlorosulfonic acid to yield the corresponding sulfonyl chloride.
-
Sulfonamide Formation: The sulfonyl chloride is then reacted with the desired amine (e.g., (oxolan-2-yl)methanamine) to form the sulfonamide.
-
Amide Coupling (for benzamide derivatives): The carboxylic acid of the sulfamoylbenzoic acid is coupled with an amine using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
General synthetic workflow for sulfamoylbenzoic acid derivatives.
This colorimetric assay is a standard method for measuring the activity of phosphatases and nucleotidases. It quantifies the amount of inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP or ADP.[10][11][12][13]
Materials:
-
96-well microplate
-
h-NTPDase enzyme preparation (specific isoform)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM CaCl₂)
-
ATP or ADP substrate solution
-
Test compound (3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid or analog)
-
Malachite Green Reagent
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound solution (or vehicle control)
-
h-NTPDase enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add the ATP or ADP substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination and Color Development: Stop the reaction by adding the Malachite Green Reagent. This reagent will form a colored complex with the released inorganic phosphate.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 620-640 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Experimental workflow for the h-NTPDase inhibition assay.
Target II: Lysophosphatidic Acid Receptor 2 (LPA₂)
Background
The Lysophosphatidic Acid Receptor 2 (LPA₂) is a G protein-coupled receptor that mediates the diverse cellular effects of the bioactive lipid, lysophosphatidic acid (LPA).[4][14] LPA₂ is involved in a variety of physiological processes, including cell proliferation, survival, and migration.[15] Its role in promoting cell survival and its overexpression in certain cancers have made it a significant target in oncology drug discovery.[4]
Mechanism of Action: G Protein-Coupled Signaling
Sulfamoylbenzoic acid analogues have been identified as potent and specific agonists of the LPA₂ receptor.[16] Upon binding, these agonists induce a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily Gq/11, Gi/o, and G12/13.[17] Activation of these G proteins initiates downstream signaling cascades, including:
-
Gq/11 Pathway: Activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
-
Gi/o Pathway: Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
G12/13 Pathway: Activation of Rho GTPases, which regulate the actin cytoskeleton and are involved in cell migration and proliferation.
Simplified LPA2 receptor signaling pathway.
Structure-Activity Relationships (SAR)
The development of specific LPA₂ agonists has been guided by SAR studies, which have revealed key structural requirements for potent activity:[14][16]
-
Hydrophobic Tail: A long, hydrophobic tail is crucial for high-affinity binding.
-
Linker Length: The length of the linker connecting the sulfamoylbenzoic acid core to the hydrophobic tail is a critical determinant of agonist potency.
-
Sulfamoyl and Carboxylate Groups: These groups are essential for anchoring the molecule within the receptor's binding pocket through hydrogen bonding and electrostatic interactions.
Experimental Protocols
This cell-based functional assay measures the increase in intracellular calcium concentration following receptor activation. It is a widely used method for screening and characterizing GPCR agonists.[18][19][20][21]
Materials:
-
Cells stably expressing the human LPA₂ receptor (e.g., HEK293 or CHO cells)
-
96-well or 384-well black, clear-bottom microplate
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compound
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed the LPA₂-expressing cells into the microplate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of the test compound in Assay Buffer. Add the compound solutions to the wells of the microplate.
-
Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity of each well kinetically over time using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium and receptor activation. Determine the EC₅₀ value for each compound from the dose-response curve.
Target III: P2Y₁₄ Receptor (P2Y₁₄R)
Background
The P2Y₁₄ receptor is a G protein-coupled receptor activated by UDP-sugars, such as UDP-glucose.[22][23] It is highly expressed on immune cells, particularly neutrophils, and plays a significant role in inflammatory responses and immune cell trafficking.[24] Antagonists of the P2Y₁₄R are being investigated as potential therapeutics for inflammatory diseases.[8]
Mechanism of Action: Antagonism of UDP-Sugar Signaling
Sulfonamido benzoic acid derivatives have been identified as potent and selective antagonists of the P2Y₁₄R.[8] They act by competitively blocking the binding of endogenous agonists like UDP-glucose to the receptor. This inhibition prevents the activation of the Gi/o signaling pathway, thereby blocking the downstream effects of P2Y₁₄R activation, which include:[22][24]
-
Inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
-
Activation of the MAPK/ERK signaling pathway.
-
Induction of immune cell chemotaxis.
Molecular modeling studies suggest that these antagonists bind to a site on the P2Y₁₄R that overlaps with the agonist binding pocket, forming key interactions with specific amino acid residues.[7][25][26][27]
Structure-Activity Relationships (SAR)
The development of potent P2Y₁₄R antagonists has been driven by extensive SAR studies.[26][27]
-
Benzoic Acid Moiety: The carboxylic acid group is a critical feature for antagonist activity, likely forming a key interaction with a positively charged residue in the binding pocket.
-
Sulfonamide Linker: The sulfonamide group serves as a rigid linker, properly orienting the other pharmacophoric elements.
-
Substituents on the Benzoic Acid Ring: The nature and position of substituents on the benzoic acid ring can significantly impact antagonist potency and selectivity.
Experimental Protocols
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the P2Y₁₄ receptor, providing a quantitative measure of its binding affinity.[28][29][30]
Materials:
-
Cell membranes prepared from cells stably expressing the human P2Y₁₄ receptor
-
Radiolabeled P2Y₁₄R ligand (e.g., [³H]UDP-glucose)
-
Test compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microplate or microcentrifuge tubes, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound in Assay Buffer.
-
Incubation: Incubate the mixture at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold Assay Buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of the test compound by analyzing the displacement of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
Quantitative Data Summary
The following tables summarize the reported biological activities of representative sulfamoylbenzoic acid derivatives against their respective targets.
Table 1: Inhibitory Activity of Sulfamoylbenzamide Derivatives against h-NTPDase Isoforms [8]
| Compound | h-NTPDase1 IC₅₀ (µM) | h-NTPDase2 IC₅₀ (µM) | h-NTPDase3 IC₅₀ (µM) | h-NTPDase8 IC₅₀ (µM) |
| 2d | >50 | >50 | >50 | 0.28 ± 0.07 |
| 3i | 2.88 ± 0.13 | >50 | 0.72 ± 0.11 | >50 |
| 3f | >50 | 0.27 ± 0.08 | >50 | >50 |
| 3j | >50 | 0.29 ± 0.07 | >50 | >50 |
| 4d | >50 | 0.13 ± 0.01 | 0.20 ± 0.07 | 2.46 ± 0.09 |
Table 2: Agonist Activity of Sulfamoylbenzoic Acid Analogues at the LPA₂ Receptor [31]
| Compound | LPA₂ EC₅₀ (nM) |
| Analog 1 | 110 |
| Analog 2 | 250 |
| Analog 3 | 80 |
Table 3: Antagonist Activity of 3-Sulfonamido Benzoic Acid Derivatives at the P2Y₁₄ Receptor [8]
| Compound | P2Y₁₄R IC₅₀ (nM) |
| 25l | 5.6 ± 0.3 |
Conclusion and Future Directions
The sulfamoylbenzoic acid scaffold is a versatile platform for the development of potent and selective modulators of a range of important biological targets. This guide has provided a comprehensive overview of the current understanding of the interactions of these derivatives with h-NTPDases, the LPA₂ receptor, and the P2Y₁₄ receptor. The detailed experimental protocols and structure-activity relationship data presented herein are intended to facilitate further research in this promising area of drug discovery.
Future work should focus on several key areas:
-
Synthesis and Evaluation of Novel Analogs: The synthesis and biological evaluation of novel derivatives, including the title compound 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid, are needed to further explore the chemical space and identify compounds with improved potency, selectivity, and pharmacokinetic properties.
-
High-Resolution Structural Studies: X-ray crystallography or cryo-electron microscopy studies of sulfamoylbenzoic acid derivatives in complex with their target proteins would provide invaluable insights into their binding modes and guide the rational design of next-generation inhibitors and agonists.
-
In Vivo Efficacy Studies: Promising lead compounds should be advanced into preclinical in vivo models to evaluate their therapeutic potential for the treatment of relevant diseases.
By leveraging the knowledge and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of the sulfamoylbenzoic acid scaffold.
References
- Chun J, Hla T, Lynch KR, Spiegel S, Moolenaar WH. International Union of Basic and Clinical Pharmacology. LXXVIII. Lysophospholipid receptor nomenclature. Pharmacol Rev. 2010 Dec;62(4):579-87.
- Zimmermann H. Ectonucleotidases: Some recent developments and a note on history. Purinergic Signal. 2006 Mar;2(2):339-50.
- Lazarowski ER, Harden TK. Signalling and pharmacological properties of the P2Y14 receptor. Acta Physiol (Oxf). 2011 May;202(1):1-10.
- Paoletta S, N-S-Alyar, et al. Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor. J Med Chem. 2018 May 24;61(10):4575-4591.
- Hussain Z, Ullah S, et al. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Med Chem. 2023 Jul 11;14(8):1501-1514.
-
LPAR2 (lysophosphatidic acid receptor 2). (2012, November 1). PhosphoSitePlus. [Link]
- Paoletta S, Sabbadin D, et al. P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling. ACS Pharmacol Transl Sci. 2025 Aug 25;8(9):1234-1251.
- Fricks IP, Carter RL, et al. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils. Am J Physiol Cell Physiol. 2012 Sep 1;303(5):C515-27.
- Sampaio-Pinto V, D'Souza-Li L. P2Y14 receptor activation and neutrophil signaling: linking inflammation to systemic pathophysiology. Inflamm Res. 2026 Jan 16;75(1):1-15.
-
Hussain Z, Ullah S, et al. Illustration of molecular docking of the most potent NTPDases inhibitor against modelled h-NTPdase1, h-NTPdase2, h-NTPdase3, and h-NTPdase8. ResearchGate. [Link]
- Paoletta S, Sabbadin D, et al. Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor. J Med Chem. 2018 May 16;61(10):4575-4591.
-
Sampaio-Pinto V, D'Souza-Li L. P2Y 14 - R -dependent activation of MAP kinase signaling by UDP. ResearchGate. [Link]
-
7TM Antibodies. LPA2. [Link]
- Ma S, Wang M, et al. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. Eur J Med Chem. 2025 Jun 5;290:117588.
- Trujillo-Jiménez F, et al. Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis. Bioorg Med Chem. 2020 Feb 13;28(6):115366.
-
NCBI. Lpar2 lysophosphatidic acid receptor 2 [ (house mouse)]. [Link]
- Patil R, Fells JI, et al. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. J Med Chem. 2014 Aug 28;57(16):7136-40.
- Ghelardini C, et al. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. Front Pharmacol. 2023 Nov 13;14:1283307.
-
Hussain Z, Ullah S, et al. Illustration of molecular docking of the most potent NTPDases inhibitor... ResearchGate. [Link]
-
Patil R, Fells JI, et al. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ACS Publications. [Link]
-
EUbOPEN. Protocol for Malachite Green. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Barrett MO, et al. development of a p2y14 radioligand binding assay. (A) saturation... ResearchGate. [Link]
-
Interchim. Malachite Green Phosphatase Assay Kit. [Link]
-
ScienCell Research Laboratories. Malachite Green Phosphate Assay. [Link]
-
G-Biosciences. Malachite Green Phosphate Assay (Cat. # 786-1924). [Link]
- Li Y, et al. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophys Rep. 2016 Feb 14;2(1):1-10.
-
BindingDB. Ki Summary. [Link]
- Khan I, et al. Ectonucleotidase inhibitors: targeting signaling pathways for therapeutic advancement—an in-depth review. J Biomol Struct Dyn. 2025 Dec 27;43(1):1-20.
- de Oliveira JS, et al. E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities. Front Cell Infect Microbiol. 2021 Nov 9;11:759604.
-
Hussain Z, et al. (A) Hanes-Woolf plot for NTPDase2 inhibition by 20, determined using... ResearchGate. [Link]
- Baqi Y, et al. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide. J Med Chem. 2009 Nov 25;52(22):7093-102.
- Sharma G, et al. Facile and Green Synthesis of Saturated Cyclic Amines. Molecules. 2017 Jul 19;22(7):1195.
-
El-Sayed M, et al. General synthesis of n-membered cyclic sulfamides. ResearchGate. [Link]
-
Logos Biosystems. Fluorescence-based Calcium Mobilization Assay with the CELENA® X High Content Imaging System. [Link]
-
Khan I, et al. Ectonucleotidase inhibitors: targeting signaling pathways for therapeutic advancement—an in-depth review. ResearchGate. [Link]
-
Creative Bioarray. Ca2+ Mobilization Assay. [Link]
- Reddy RP, et al. Synthesis of N-Sulfonyl Amidines and Acyl Sulfonyl Ureas from Sulfonyl Azides, Carbon Monoxide, and Amides. Org Lett. 2017 Mar 3;19(5):1124-1127.
-
Organic Chemistry Portal. Synthesis of Cyclic Amines. [Link]
- Al-Masoudi NA, et al. An efficient method for synthesis, characterization and molecular docking study of new sulfamethoxazole derivatives as antibacterial. Pak J Pharm Sci. 2018 Jan;31(1):105-115.
- Al-Masoudi NA, et al. Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. J Mol Pharm Org Process Res. 2017;5(3):1000140.
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. Ectonucleotidase inhibitors: targeting signaling pathways for therapeutic advancement—an in-depth review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. eubopen.org [eubopen.org]
- 11. interchim.fr [interchim.fr]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. sciencellonline.com [sciencellonline.com]
- 14. Regulation of the LPA2 Receptor Signaling through the Carboxyl-Terminal Tail-Mediated Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lpar2 lysophosphatidic acid receptor 2 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 16. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 7tmantibodies.com [7tmantibodies.com]
- 18. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. logosbio.com [logosbio.com]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.physiology.org [journals.physiology.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. giffordbioscience.com [giffordbioscience.com]
- 29. researchgate.net [researchgate.net]
- 30. pdf.smolecule.com [pdf.smolecule.com]
- 31. Ki Summary [bindingdb.org]
